molecular formula C24H23N3O3 B11290664 (4-methyl-3-nitrophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone

(4-methyl-3-nitrophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone

Cat. No.: B11290664
M. Wt: 401.5 g/mol
InChI Key: QUGWXZAUQVDHNP-UHFFFAOYSA-N
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Description

2-methyl-1-(4-methyl-3-nitrobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-methyl-3-nitrophenyl)methanone

InChI

InChI=1S/C24H23N3O3/c1-16-12-13-18(15-23(16)27(29)30)24(28)26-17(2)14-21(20-10-6-7-11-22(20)26)25-19-8-4-3-5-9-19/h3-13,15,17,21,25H,14H2,1-2H3

InChI Key

QUGWXZAUQVDHNP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(4-methyl-3-nitrobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.

    Introduction of the nitrobenzoyl group: This step involves the acylation of the tetrahydroquinoline core with 4-methyl-3-nitrobenzoyl chloride under basic conditions.

    N-phenylation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(4-methyl-3-nitrobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine, which can further react to form other derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-1-(4-methyl-3-nitrobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific interactions and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1-(4-methylbenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine: Similar structure but lacks the nitro group.

    2-methyl-1-(4-nitrobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine: Similar structure but lacks the methyl group on the benzoyl ring.

Uniqueness

The presence of both the nitro and methyl groups in 2-methyl-1-(4-methyl-3-nitrobenzoyl)-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine makes it unique compared to its analogs

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